N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-2-methyl-2-morpholin-4-ylpropanamide
Description
N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-2-methyl-2-morpholin-4-ylpropanamide is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring, a morpholine ring, and a propanamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-2-methyl-2-morpholin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-15(2,17-8-10-22-11-9-17)14(21)16-6-7-18-12(19)4-3-5-13(18)20/h3-11H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBDFXBSYGRMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C(=O)CCCC1=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-2-methyl-2-morpholin-4-ylpropanamide typically involves multiple steps:
Formation of the Piperidine Ring: The initial step often involves the preparation of the 2,6-dioxopiperidine intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethyl Linker: The next step involves the introduction of the ethyl linker to the piperidine ring. This can be done using ethylating agents such as ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate.
Formation of the Morpholine Ring: The morpholine ring is then synthesized, typically through the reaction of diethanolamine with a suitable dehydrating agent.
Coupling to Form the Final Compound: The final step involves coupling the piperidine-ethyl intermediate with the morpholine derivative under amide bond-forming conditions, such as using carbodiimide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the piperidine ring, potentially converting them to hydroxyl groups.
Substitution: The ethyl linker and the morpholine ring can participate in nucleophilic substitution reactions, where various nucleophiles can replace hydrogen atoms or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Hydroxyl derivatives of the piperidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-2-methyl-2-morpholin-4-ylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-2-methyl-2-morpholin-4-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-2-methyl-2-morpholin-4-ylacetamide
- N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-2-methyl-2-morpholin-4-ylbutanamide
Uniqueness
N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-2-methyl-2-morpholin-4-ylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
